molecular formula C8H7NO B3256796 1-(3-Pyridyl)-2-propyn-1-ol CAS No. 276884-35-6

1-(3-Pyridyl)-2-propyn-1-ol

Cat. No. B3256796
CAS RN: 276884-35-6
M. Wt: 133.15 g/mol
InChI Key: YQEHAHXOJGYJDW-UHFFFAOYSA-N
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Description

“1-(3-Pyridyl)-2-propyn-1-ol” is a chemical compound that is related to the pyridine family . Pyridine is a basic heterocyclic organic compound similar to benzene and has one CH group replaced by nitrogen . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of “1-(3-Pyridyl)-2-propyn-1-ol” can be inferred from related compounds. Pyridine derivatives, such as picolinaldehyde (PA), nicotinaldehyde (NA), and isonicotinaldehyde (IA), have been studied extensively . These compounds share a similar core structure with “1-(3-Pyridyl)-2-propyn-1-ol”, which suggests that they may have similar molecular characteristics .

Scientific Research Applications

Neurological Research

The compound is used in neurological research, particularly in studies related to the effects of tobacco-specific N-nitrosamines . For instance, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a derivative of the compound, is known to induce oxidative stress, glial cell activation, and neuronal damage in the brain .

Cancer Research

The compound is also used in cancer research. NNK, a derivative of the compound, is a tobacco-specific N-nitrosamine with peripheral carcinogenic properties . It is used in studies investigating the occurrence and development of multiple deleterious effects, such as respiratory diseases as well as lung and esophageal cancer .

Metabolic Profiling

The compound is used in metabolic profiling studies. For example, a study investigated the distribution and metabolic characteristics of NNK in the central nervous system . The study identified and investigated the metabolites of NNK and their distribution in the rat brain .

Pharmacokinetic Studies

The compound is used in pharmacokinetic studies. In one study, the pharmacokinetic profiles of NNK and its metabolites were investigated via blood–brain synchronous microdialysis . The study found that the metabolic activity of NNK in the brain was different from that in the blood .

Sensor Development

The compound is used in the development of sensors. For instance, a conductive polymer membrane was fabricated by integrating carboxylated multi-walled carbon nanotubes (MWCNTs) and poly (trans-3-(3-pyridyl) acrylic acid) (PPAA), a derivative of the compound . The membrane showed excellent performance in electrochemically determining catechol (CC) and hydroquinone (HQ) .

Environmental Analysis

The compound is used in environmental analysis. The aforementioned conductive polymer membrane was successfully applied to analyze CC and HQ in actual water samples . The membrane obtained robust recovery for CC and HQ, making it a good candidate for constructing electrochemical sensors in environmental analysis .

Future Directions

Research into pyridine derivatives and related compounds continues to be an active area of study. For instance, dietary phytochemicals have been suggested as potential chemopreventive agents against tobacco carcinogen-induced lung cancer . This suggests that “1-(3-Pyridyl)-2-propyn-1-ol” and related compounds may have potential applications in the field of cancer prevention and treatment.

properties

IUPAC Name

1-pyridin-3-ylprop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-8(10)7-4-3-5-9-6-7/h1,3-6,8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEHAHXOJGYJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Pyridyl)-2-propyn-1-ol

Synthesis routes and methods

Procedure details

3-Hydroxy-3-(3-pyridinyl)-1-propyne was prepared according to Method A above using 3-pyridine carboxaldehyde (0.428 g, 4 mmol) (Aldrich) in THF (20 mL) and ethynylmagnesium chloride (5 mmol, 10 mL, 0.5M solution in tetrahydrofuran) (Aldrich). (Yield 440 mg, 83%).
Quantity
0.428 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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